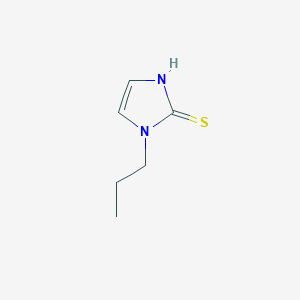

1-プロピル-1H-イミダゾール-2-チオール

説明

Synthesis Analysis

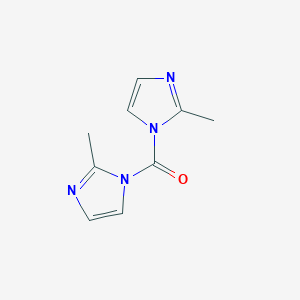

1-Propyl-1H-imidazole-2-thiol is synthesized through specific reactions involving imidazole derivatives. For instance, 1-(Methyldithiocarbonyl)imidazole has been used as a reagent for the synthesis of substituted thioureas, which could be related to the synthesis pathway of 1-propyl-1H-imidazole-2-thiol (Mohanta, Dhar, Samal, Ila, & Junjappa, 2000). Additionally, multicomponent coupling reactions and decarboxylative reactions involving imidazo[1,2-a]pyridines have been explored, which might contribute to the understanding of the synthesis of related compounds (Palani, Park, Kumar, Jung, & Lee, 2012).

Molecular Structure Analysis

The molecular structure of 1-propyl-1H-imidazole-2-thiol can be analyzed through various spectroscopic methods. Studies on related compounds, such as imidazole-2-thiones, provide insights into the structure through quantum-chemical calculations, X-ray diffraction data, and spectroscopy (Trzhtsinskaya & Abramova, 1991).

Chemical Reactions and Properties

Chemical reactions involving imidazole derivatives include sulfenylation reactions and reactions forming C-N, C-O, and C-S bonds, which are significant for understanding the chemical behavior of 1-propyl-1H-imidazole-2-thiol (Iida, Demizu, & Ohkado, 2018). Nucleophilic addition reactions are also notable for these compounds.

Physical Properties Analysis

The physical properties of 1-propyl-1H-imidazole-2-thiol, like solubility and melting point, can be inferred from studies on similar compounds. For instance, the thermodynamic and electrochemical properties of various imidazole-2-thiols provide a framework for understanding the physical properties of related compounds (Po, Shariff, Masse, Freeman, & Keindl-yu, 1991).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, can be gleaned from studies on similar imidazole derivatives. The synthesis and reactivity of compounds like imidazo[1,2-a]pyridines and their derivatives give insights into the chemical properties of 1-propyl-1H-imidazole-2-thiol (Rassokhina, Shirinian, Zavarzin, Gevorgyan, & Volkova, 2015).

科学的研究の応用

医薬品: 抗菌剤および治療剤

「1-プロピル-1H-イミダゾール-2-チオール」とその誘導体は、抗菌作用で知られています。 これらの化合物は、細菌および真菌によって引き起こされる感染症の治療における潜在的な用途について研究されてきました . さらに、イミダゾール誘導体は、抗炎症作用、抗腫瘍作用、抗糖尿病作用など、さまざまな生物学的活性を示し、新薬の開発に役立ちます .

合成化学: 触媒および合成

合成化学において、「1-プロピル-1H-イミダゾール-2-チオール」は、さまざまなイミダゾール誘導体の合成に使用されます。 これらの化合物は、医薬品や酵素などの生物活性分子の製造において、触媒および中間体として役立ちます . イミダゾール誘導体の汎用性により、合成経路を最適化でき、より環境に優しく効率的な化学プロセスに貢献します .

産業: 化学製造

「1-プロピル-1H-イミダゾール-2-チオール」を含むイミダゾール誘導体は、製造プロセスで使用される化学物質の合成における役割を果たすため、産業用途があります。 これらの化合物は、殺菌剤、除草剤、植物成長調整剤などの材料の生産に関与しています . これらの産業上の重要性は、有機合成における環境に優しい方法の開発への貢献によっても示されています .

グリーンケミストリー: 持続可能な慣行

この化合物の誘導体は、イオン液体およびN-ヘテロ環状カルベン(NHC)として使用されるグリーンケミストリーにおいて重要です . これらの用途は、化学合成における持続可能な方法論の開発、環境への影響の最小化、および反応効率の向上に不可欠です .

イオン液体: 溶媒および殺菌剤

「1-プロピル-1H-イミダゾール-2-チオール」誘導体は、抗菌作用を持つイオン液体の作成に使用されます。 これらのイオン液体は、殺菌剤としての可能性について研究されており、低毒性と多剤耐性株に対する高い抗菌活性のために、さまざまな化学プロセスにおける溶媒としても使用されています .

N-ヘテロ環状カルベン: 触媒

N-ヘテロ環状カルベンの前駆体として、「1-プロピル-1H-イミダゾール-2-チオール」を含むイミダゾール誘導体は、金属媒介触媒で使用されます。

作用機序

Target of Action

1-Propyl-1H-imidazole-2-thiol is a derivative of imidazole, a heterocyclic compound that has been found to have a broad range of biological activities Imidazole derivatives have been reported to exhibit antimicrobial, antitumor, and anti-inflammatory activities , suggesting that they may interact with a variety of cellular targets.

Mode of Action

Imidazole derivatives have been reported to block signal reception at the level of certain receptors, leading to reduced transcription of specific genes . This suggests that 1-propyl-1H-imidazole-2-thiol may interact with its targets to modulate gene expression.

Biochemical Pathways

Imidazole derivatives have been reported to affect a variety of biochemical pathways, depending on their specific targets . For example, some imidazole derivatives have been found to inhibit tubulin polymerization , affecting the cytoskeleton and cell division.

Pharmacokinetics

Imidazole derivatives are generally highly soluble in water and other polar solvents , which may influence their bioavailability and distribution within the body.

Result of Action

Imidazole derivatives have been reported to have a variety of effects, depending on their specific targets and mode of action . For example, some imidazole derivatives have been found to exhibit antimicrobial activity, inhibiting the growth of bacteria or yeasts .

特性

IUPAC Name |

3-propyl-1H-imidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S/c1-2-4-8-5-3-7-6(8)9/h3,5H,2,4H2,1H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNDGTXJRYKRKDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=CNC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406913 | |

| Record name | 1-propyl-1H-imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10583-84-3 | |

| Record name | 1,3-Dihydro-1-propyl-2H-imidazole-2-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10583-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-propyl-1H-imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-Imidazole-2-thione, 1,3-dihydro-1-propyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Diethyl 2-[(2-methylphenyl)hydrazinylidene]propanedioate](/img/structure/B80133.png)

![2-(dimethoxymethyl)-1H-benzo[d]imidazole](/img/structure/B80139.png)